1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolopyrimidine core, which is known for its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties .
Preparation Methods
The synthesis of 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or its equivalents under acidic or basic conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures (ranging from room temperature to reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . The compound’s triazolopyrimidine core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibition properties.
1,2,3-Triazolo[4,5-b]pyridine: Exhibits antimicrobial and anticancer activities.
1,2,4-Triazolo[4,3-e]pyrimidine: Used in the development of enzyme inhibitors and pharmaceuticals.
The uniqueness of this compound lies in its specific triazolopyrimidine structure, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H12N6O2 |
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Molecular Weight |
248.24 g/mol |
IUPAC Name |
1-(2H-triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N6O2/c17-10(18)6-1-3-16(4-2-6)9-7-8(11-5-12-9)14-15-13-7/h5-6H,1-4H2,(H,17,18)(H,11,12,13,14,15) |
InChI Key |
KXDJZRZCVOHCOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC3=NNN=C32 |
Origin of Product |
United States |
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